molecular formula C12H6BrF3O B6196019 1-(4-bromo-3-fluorophenoxy)-3,5-difluorobenzene CAS No. 2680527-93-7

1-(4-bromo-3-fluorophenoxy)-3,5-difluorobenzene

Cat. No.: B6196019
CAS No.: 2680527-93-7
M. Wt: 303.1
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Description

1-(4-Bromo-3-fluorophenoxy)-3,5-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It features a benzene ring substituted with bromine, fluorine, and phenoxy groups, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-3-fluorophenoxy)-3,5-difluorobenzene typically involves the halogenation of precursor compounds. One common method is the bromination of 3-fluorophenol to obtain 4-bromo-3-fluorophenol, followed by further fluorination and phenoxylation reactions . The reaction conditions often require the use of Lewis acid catalysts such as iron(III) bromide or aluminum tribromide .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for scaling up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenoxy)-3,5-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-fluorophenoxy)-3,5-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and phenoxy groups makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

2680527-93-7

Molecular Formula

C12H6BrF3O

Molecular Weight

303.1

Purity

95

Origin of Product

United States

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